

# The chemical structure and properties of "CRBN modulator-1"

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to Cereblon (CRBN) Modulator-1

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of molecules identified as "CRBN modulator-1". The term "CRBN modulator-1" has been used to refer to more than one compound in scientific literature and commercial databases. This guide will address two such molecules: a thalidomide analog identified by CAS number 2407829-65-4, and the clinical-stage compound CC-90009 (also known as Eragidomide).

#### Part 1: CRBN Modulator-1 (Thalidomide Analog)

This molecule is a thalidomide analog and is described as a Cereblon (CRBN) modulator.

#### **Chemical Structure and Properties**

The chemical structure and key properties of this CRBN modulator are summarized below.



| Property          | Value                                                                            |
|-------------------|----------------------------------------------------------------------------------|
| CAS Number        | 2407829-65-4                                                                     |
| Molecular Formula | C17H12N2O5                                                                       |
| Molecular Weight  | 324.29 g/mol                                                                     |
| Synonyms          | 2-(2,6-Dioxopiperidin-3-yl)-5-hydroxy-1H-<br>benzo[de]isoquinoline-1,3(2H)-dione |
| Source            | Extracted from patent WO2020006262A1, compound 10                                |

#### **Quantitative Data**

The following table summarizes the available quantitative data for this **CRBN modulator-1**.[1] [2][3][4][5]

| Parameter | Value   | Description                                             |
|-----------|---------|---------------------------------------------------------|
| IC50      | 3.5 μΜ  | Half-maximal inhibitory concentration for CRBN binding. |
| Ki        | 0.98 μΜ | Inhibition constant for CRBN binding.                   |

### **Experimental Protocols**

Detailed experimental protocols for the synthesis and specific biological assays for this particular molecule are not readily available in the public domain. However, general methodologies for assessing the binding of thalidomide analogs to CRBN are well-established.

General Protocol for CRBN Binding Assay (Fluorescence Polarization - FP):

A competitive binding assay using fluorescence polarization is a common method to determine the binding affinity of a compound to CRBN.



- Reagents and Materials:
  - Purified recombinant CRBN protein.
  - A fluorescently labeled thalidomide analog (tracer).
  - Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
  - Test compound (CRBN modulator-1).
  - 96-well or 384-well black plates.
  - A microplate reader capable of measuring fluorescence polarization.
- Procedure:
  - Prepare a solution of CRBN and the fluorescent tracer in the assay buffer.
  - Add increasing concentrations of the unlabeled test compound to the wells of the microplate.
  - Add the CRBN/tracer mixture to all wells.
  - Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
  - Measure the fluorescence polarization of each well using the microplate reader.
- Data Analysis:
  - The decrease in fluorescence polarization is proportional to the displacement of the tracer by the test compound.
  - The IC<sub>50</sub> value is determined by plotting the change in fluorescence polarization against the concentration of the test compound and fitting the data to a suitable dose-response curve.

### **Signaling Pathway**



As a thalidomide analog, this **CRBN modulator-1** is expected to function as a "molecular glue," altering the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of "neosubstrates."



Click to download full resolution via product page

Caption: Mechanism of action for a thalidomide analog CRBN modulator.

## Part 2: CRBN Modulator-1 (CC-90009 / Eragidomide)

CC-90009 is a first-in-class, GSPT1-selective Cereblon E3 ligase modulator that has been investigated for the treatment of acute myeloid leukemia (AML).

#### **Chemical Structure and Properties**

The chemical structure and key properties of CC-90009 are detailed below.



| Property          | Value                                                                                                             |
|-------------------|-------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 1860875-51-9                                                                                                      |
| Molecular Formula | C22H18ClF2N3O4                                                                                                    |
| Molecular Weight  | 461.9 g/mol                                                                                                       |
| Synonyms          | CC-90009, Eragidomide                                                                                             |
| IUPAC Name        | 4-chloro-N-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-α,α-difluoro-benzeneacetamide |

#### **Quantitative Data**

The following table presents quantitative data related to the biological activity of CC-90009.

| Parameter                | Value Range | Cell Lines/Conditions            |
|--------------------------|-------------|----------------------------------|
| IC₅₀ (Antiproliferative) | 3 - 75 nM   | Panel of 11 human AML cell lines |
| EC50 (Apoptosis)         | Avg. 21 nM  | Primary AML patient samples      |

#### **Experimental Protocols**

Detailed experimental protocols for the synthesis and biological evaluation of CC-90009 have been described in the scientific literature.

Synthesis of CC-90009:

The synthesis of CC-90009 involves the coupling of 2-(4-chlorophenyl)-2,2-difluoroacetic acid with a substituted isoindolinone intermediate bearing a glutarimide moiety. The detailed synthetic scheme can be found in the supplementary materials of publications such as Hansen et al., J. Med. Chem. 2021.

GSPT1 Degradation Assay (Western Blot):

Cell Culture and Treatment:



- Culture AML cells (e.g., MOLM-13) in appropriate media.
- Treat cells with varying concentrations of CC-90009 or DMSO (vehicle control) for a specified time (e.g., 4 hours).
- Protein Lysate Preparation:
  - Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Determine protein concentration using a BCA assay.
- Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE.
  - Transfer proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST.
  - Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.
  - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  - Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

#### Cell Proliferation Assay (CellTiter-Glo®):

- Cell Seeding:
  - Seed AML cells in 96-well plates at an appropriate density.
- Compound Treatment:
  - Treat cells with a serial dilution of CC-90009 or DMSO.



- Incubation:
  - Incubate the plates for 72 hours at 37°C in a humidified incubator.
- Luminescence Measurement:
  - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
  - Measure luminescence using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the DMSO control.
  - Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve using appropriate software.

## **Signaling Pathways**

CC-90009 acts as a molecular glue to induce the selective degradation of the translation termination factor GSPT1. This degradation triggers a cascade of downstream events, ultimately leading to apoptosis in AML cells.





Click to download full resolution via product page

Caption: CC-90009 mechanism of action leading to apoptosis in AML.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [The chemical structure and properties of "CRBN modulator-1"]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8175918#the-chemical-structure-and-properties-of-crbn-modulator-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com